Product packaging for 1-(6-Quinolyl)-1H-tetrazole-5-thiol(Cat. No.:)

1-(6-Quinolyl)-1H-tetrazole-5-thiol

Cat. No.: B13679127
M. Wt: 229.26 g/mol
InChI Key: WGSDSTZISRJBKK-UHFFFAOYSA-N
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Description

The study of 1-(6-Quinolyl)-1H-tetrazole-5-thiol is situated within a dynamic and evolving field of heterocyclic chemistry. The compound's unique architecture, which combines a quinoline (B57606) ring, a tetrazole core, and a thiol group, positions it as a molecule of significant interest for a variety of scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N5S B13679127 1-(6-Quinolyl)-1H-tetrazole-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

1-quinolin-6-yl-2H-tetrazole-5-thione

InChI

InChI=1S/C10H7N5S/c16-10-12-13-14-15(10)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,14,16)

InChI Key

WGSDSTZISRJBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N3C(=S)N=NN3)N=C1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 6 Quinolyl 1h Tetrazole 5 Thiol

Retrosynthetic Analysis of the 1-(6-Quinolyl)-1H-tetrazole-5-thiol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Tetrazole Ring Formation

The tetrazole ring, a key feature of the target molecule, can be retrosynthetically disconnected in several ways. The most common and synthetically viable approach is the [3+2] cycloaddition between an azide (B81097) and a nitrile or an isothiocyanate.

Disconnection of the N1-C5 and N4-C5 bonds: This leads to a quinolyl-substituted isothiocyanate and an azide source, typically sodium azide. This is a highly convergent approach.

Disconnection of the N1-N2 and C5-N4 bonds: This would conceptually lead to a quinolyl azide and a thiol-containing one-carbon component, a less common strategy.

Identification of Precursors for the 6-Quinolyl Moiety

The 6-quinolyl portion of the molecule originates from a suitable quinoline (B57606) derivative. The primary precursor is 6-aminoquinoline (B144246), which serves as the nitrogen source for the tetrazole ring attachment. Alternatively, 6-bromoquinoline (B19933) could be utilized in coupling reactions, though this is a less direct route for the formation of the N-substituted tetrazole.

Direct and Indirect Synthesis of this compound

The synthesis of the target compound can be achieved through either direct one-pot reactions or a more controlled stepwise approach.

One-Pot Cyclization Reactions and Multicomponent Approaches

One-pot syntheses offer an efficient and atom-economical route to 1,5-disubstituted tetrazoles. nih.govorganic-chemistry.org For the target molecule, a one-pot reaction would involve the in-situ generation of 6-quinolyl isothiocyanate from 6-aminoquinoline, followed by cyclization with an azide.

A general representation of a one-pot synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of an isothiocyanate with sodium azide. researchgate.net This method is advantageous due to its simplicity and often high yields. researchgate.netresearchgate.net The reaction of organic isothiocyanates with sodium azide in the presence of a catalyst like pyridine (B92270) in water can lead to the formation of the corresponding tetrazole-thiones in good yields. researchgate.netresearchgate.net

Table 1: Key Features of One-Pot Synthesis

FeatureDescription
Reactants 6-Aminoquinoline, Carbon Disulfide (to form the isothiocyanate in situ), Sodium Azide
Solvent Typically a polar aprotic solvent like DMF or an aqueous medium. youtube.com
Catalyst Often not required, but a phase-transfer catalyst can sometimes enhance the reaction rate.
Advantages Reduced reaction time, simplified workup, and higher overall efficiency.

Stepwise Synthesis from 6-Aminoquinoline Derivatives

A stepwise approach provides greater control over the reaction and facilitates the purification of intermediates. This is a common strategy for synthesizing 1-substituted tetrazoles. core.ac.uk

The synthesis commences with the conversion of 6-aminoquinoline to 6-isothiocyanatoquinoline (B3178987). This can be achieved by reacting 6-aminoquinoline with thiophosgene (B130339) or carbon disulfide in the presence of a base. The resulting isothiocyanate is then isolated and subsequently reacted with sodium azide in a suitable solvent, such as water or DMF, to yield the desired this compound. researchgate.net This method allows for the purification of the intermediate isothiocyanate, which can lead to a purer final product.

Table 2: Stepwise Synthesis of this compound

StepReactionReagents and Conditions
1 Formation of Isothiocyanate6-Aminoquinoline, CS₂, Base (e.g., NH₃ or Et₃N), followed by a reagent like ethyl chloroformate.
2 Cyclization6-Isothiocyanatoquinoline, NaN₃, DMF or water, Heat. youtube.com

This stepwise approach is analogous to the synthesis of other 1-aryl-1H-tetrazole-5-thiols, where an arylisothiocyanate is reacted with sodium azide. researchgate.net

Thiation Procedures for the Tetrazole Ring System

While the direct synthesis from an isothiocyanate is the most common route to tetrazole-5-thiols, an alternative, though less direct, method could involve the thiation of a pre-formed 1-(6-quinolyl)-1H-tetrazole. This would necessitate the synthesis of 1-(6-quinolyl)-1H-tetrazole first, which can be prepared from 6-aminoquinoline, triethyl orthoformate, and sodium azide. core.ac.uk

The subsequent conversion of the C-H bond at the 5-position of the tetrazole ring to a thiol group is a challenging transformation. Direct thiation methods for tetrazoles are not well-established and would likely involve harsh reagents and conditions, potentially leading to low yields and side products. Therefore, this is not a preferred synthetic strategy.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is a critical aspect of synthesizing this compound efficiently and with high purity. Key factors include the choice of solvent, reaction temperature, and the employment of catalytic systems.

Solvent Selection and Reaction Temperature Control

The selection of an appropriate solvent is paramount in the synthesis of tetrazole derivatives, as it can significantly influence reaction rates and yields. For the synthesis of analogous 5-substituted-1H-tetrazoles, a variety of solvents have been explored. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective. scirp.orgscielo.br For instance, in the synthesis of 5-phenyl-1H-tetrazole, DMSO was found to be a superior solvent, leading to high yields at elevated temperatures. scirp.org The reaction temperature is another critical parameter, with many tetrazole syntheses requiring heating to proceed at an appreciable rate. researchgate.net Temperatures in the range of 100-140 °C are commonly employed to facilitate the cycloaddition reaction. scielo.brresearchgate.net The optimization of these conditions for the synthesis of this compound would likely involve screening various polar solvents and a range of temperatures to find the ideal balance for maximizing yield and minimizing reaction time.

Table 1: Effect of Solvent and Temperature on the Synthesis of 5-Phenyl-1H-tetrazole

Entry Solvent Temperature (°C) Yield (%) Reference
1 DMF 130 80 researchgate.net
2 DMSO 140 98 scielo.br
3 Water 100 - researchgate.net
4 Acetonitrile Reflux No Product researchgate.net
5 THF Reflux No Product researchgate.net

Note: This data is for the synthesis of an analogous compound and serves as a reference for the potential optimization of the synthesis of this compound.

Catalyst Evaluation and Mechanistic Insights into Catalyzed Syntheses

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved selectivity. In the synthesis of tetrazoles, both Lewis and Brønsted acids, as well as various metal catalysts, have been shown to be effective. For the cycloaddition of nitriles with sodium azide, catalysts such as zinc(II) chloride and copper(II) sulfate (B86663) pentahydrate have been successfully employed. scielo.brorganic-chemistry.org The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Recent research has also highlighted the efficacy of nano-catalysts, which offer high surface area and reactivity. For example, boehmite nanoparticles functionalized with a nickel-curcumin complex have been used for the synthesis of 5-substituted 1H-tetrazoles in a green solvent. researchgate.net Metalloporphyrins have also been investigated as catalysts for the dimerization of 1-phenyl-1H-tetrazole-5-thiol, suggesting their potential applicability in reactions involving the thiol group of the target molecule. scirp.orgscirp.org A plausible mechanism for a catalyzed synthesis involves the coordination of the catalyst to the nitrogen atom of the quinoline ring or the nitrile precursor, thereby activating the molecule for the subsequent cycloaddition with an azide source.

Table 2: Catalysts Used in the Synthesis of 5-Substituted-1H-tetrazoles

Catalyst Solvent Temperature (°C) Key Features Reference
ZnCl₂ Isopropanol - Mild conditions, good yields organic-chemistry.org
CuSO₄·5H₂O DMSO 140 Readily available, environmentally friendly scielo.br
BNPs@Cur-Ni PEG 120 Heterogeneous, recyclable researchgate.net
Metalloporphyrins Methanol 25 Catalytic dimerization scirp.org

Note: This table presents catalysts used for analogous tetrazole syntheses and suggests potential candidates for the synthesis of this compound.

Isolation and Purification Techniques for Research Scale Production

The isolation and purification of the final product are crucial steps to obtain this compound in high purity for research applications. Following the completion of the reaction, a typical workup procedure involves cooling the reaction mixture and acidifying it with an acid like hydrochloric acid to precipitate the tetrazole product. scielo.br The crude product can then be collected by filtration.

Further purification is generally achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the product. Common solvents for recrystallizing tetrazole derivatives include ethyl acetate, hexane, or mixtures thereof. scielo.br For research-scale production, column chromatography can also be an effective purification method to separate the desired product from any unreacted starting materials or byproducts. The purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. scielo.br

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been explored for the synthesis of tetrazole derivatives. researchgate.netnih.gov One such approach involves the use of ionic liquids, which can act as both the solvent and the catalyst. researchgate.netrsc.org Quinoline-based ionic liquids have been synthesized and used for the solvent-free synthesis of 1H-tetrazoles, offering a potentially non-toxic and recyclable reaction medium. rsc.org Another solvent-free method utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and improved yields. nih.gov These solvent-free methodologies present a promising avenue for the sustainable synthesis of this compound.

Application of Renewable Resources and Biocatalysis

The use of renewable resources and biocatalysis represents a frontier in green chemistry. wiley-vch.defrontiersin.org While specific applications to the synthesis of this compound are not yet reported, the principles of biocatalysis offer significant potential. nih.govrsc.org Enzymes, as natural catalysts, operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity. wiley-vch.denih.gov The development of biocatalytic routes could involve the use of enzymes to catalyze key steps in the synthesis, potentially starting from renewable feedstocks. For example, research into "biosolvents" derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and gamma-valerolactone (B192634) (GVL), is an active area that could provide sustainable alternatives to traditional petroleum-based solvents. taylorfrancis.com The integration of biocatalysis and renewable resources would represent a significant advancement in the green synthesis of this important quinolyl-tetrazole derivative.

Atom Economy and Environmental Footprint Assessment of Synthetic Routes

The assessment of the atom economy and environmental footprint of a synthetic route is crucial in modern chemical synthesis, emphasizing efficiency and sustainability.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. For the proposed synthesis of this compound from 6-isothiocyanatoquinoline and sodium azide, the atom economy can be analyzed.

The reaction is as follows:

C₁₀H₆N₂S + NaN₃ → C₁₀H₇N₅S + Na⁺ (as a spectator ion)

Environmental Footprint:

The environmental footprint of this synthetic route is influenced by several factors, including the nature of the reactants, solvents, and reaction conditions.

Reagents: A significant concern in this synthesis is the use of sodium azide (NaN₃). Sodium azide is highly toxic and potentially explosive, especially when it comes in contact with acids or heavy metals, which can lead to the formation of hydrazoic acid (HN₃), a volatile and highly toxic compound rsc.org. Therefore, careful handling and quenching procedures are essential to ensure safety. The development of greener alternatives to sodium azide is an active area of research in tetrazole synthesis.

Solvents: The choice of solvent plays a critical role in the environmental impact. While dimethylformamide (DMF) has been traditionally used, its toxicity and difficulty in removal from the final product are significant drawbacks rsc.org. Water is a much more environmentally benign solvent and its use in the synthesis of tetrazoles has been demonstrated to be effective, particularly when coupled with appropriate catalysts researchgate.netorganic-chemistry.org. The use of water as a solvent not only reduces the environmental impact but also mitigates the risk of explosions associated with organic solvents and azides organic-chemistry.org.

Chemical Reactivity and Derivatization Studies of 1 6 Quinolyl 1h Tetrazole 5 Thiol

Tautomerism and Isomerization Dynamics

One of the most fundamental aspects of the chemistry of 1-(6-quinolyl)-1H-tetrazole-5-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic process involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring.

Investigation of Thiol-Thione Tautomeric Equilibria

The thiol-thione tautomerism of this compound involves the interconversion between the this compound (thiol form) and the 1-(6-quinolyl)-1,4-dihydro-5H-tetrazole-5-thione (thione form). While specific experimental studies on the tautomeric equilibrium of this particular quinolyl derivative are not extensively documented, research on analogous 1-substituted-1H-tetrazole-5-thiols strongly suggests that the thione form is generally the more stable and predominant tautomer in both solution and the solid state. This preference is attributed to the greater thermodynamic stability of the C=S double bond within the heterocyclic ring system compared to the C=N bond that would be present in the thiol form's ring.

Computational studies on related tetrazole-5-thione structures have been employed to investigate the relative stabilities of the different tautomers. These studies often reveal that the thione forms are energetically favored over the corresponding thiol forms.

Influence of Solvent and Substituents on Tautomeric Preferences

The position of the thiol-thione equilibrium can be influenced by several factors, most notably the solvent and the nature of the substituent at the 1-position of the tetrazole ring.

Solvent Effects: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents may show a relative increase in the proportion of the less polar thiol tautomer. For heterocyclic thiols in general, a shift towards the thione form is often observed in more polar environments.

Substituent Effects: The electronic properties of the substituent on the tetrazole ring can also modulate the tautomeric equilibrium. The 6-quinolyl group, being an aromatic and electron-withdrawing substituent, is expected to influence the electron density within the tetrazole ring. This can affect the relative acidities of the N-H and S-H protons and, consequently, the position of the tautomeric equilibrium. While direct quantitative data for the 6-quinolyl derivative is scarce, it is reasonable to infer from studies on other aryl-substituted tetrazole-thiols that the electronic nature of the quinoline (B57606) ring will have a discernible impact on the tautomeric preference.

Electrophilic Reactions at the Sulfur and Nitrogen Centers

The presence of multiple nucleophilic centers, namely the sulfur atom and the four nitrogen atoms of the tetrazole ring, makes this compound susceptible to a variety of electrophilic reactions.

Alkylation and Acylation of the Thiol Group

The sulfur atom of the thiol/thione group is a primary site for electrophilic attack, particularly in its deprotonated thiolate form.

Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, in the presence of a base, typically leads to the formation of the corresponding S-alkylated derivatives, 5-(alkylthio)-1-(6-quinolyl)-1H-tetrazoles. The reaction proceeds via an SN2 mechanism where the thiolate anion acts as a potent nucleophile. masterorganicchemistry.comlibretexts.org The choice of base and reaction conditions can be crucial for achieving high yields and selectivity.

A general one-pot procedure for the synthesis of alkyl 1H-tetrazol-5-yl thioethers involves the condensation of aldehydes with N-tosylhydrazine to form N-tosylhydrazones, which then undergo reductive coupling with 1H-tetrazole-5-thiols. rsc.org

Acylation: Similarly, acylation of the thiol group can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a suitable base. This reaction yields S-acyl derivatives, which can be useful intermediates in further synthetic transformations.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl Iodide5-(Methylthio)-1-(6-quinolyl)-1H-tetrazole
Alkyl HalideBenzyl Bromide5-(Benzylthio)-1-(6-quinolyl)-1H-tetrazole
Acyl ChlorideAcetyl ChlorideS-(1-(6-Quinolyl)-1H-tetrazol-5-yl) ethanethioate
Acyl ChlorideBenzoyl ChlorideS-(1-(6-Quinolyl)-1H-tetrazol-5-yl) benzothioate

Reactions Involving Tetrazole Nitrogen Atoms (N-1, N-2, N-3, N-4)

Alkylation and other electrophilic reactions can also occur at the nitrogen atoms of the tetrazole ring, often leading to a mixture of regioisomers. The ambident nucleophilicity of the tetrazole anion means that electrophiles can attack at the N-2 or N-4 positions.

The regioselectivity of N-alkylation is a complex issue influenced by the nature of the electrophile, the substituent at the C-5 position, and the reaction conditions. rsc.org Studies on the alkylation of 5-substituted 1H-tetrazoles have shown that the formation of 2,5-disubstituted tetrazoles is often favored. researchgate.net However, the isolation of 1,5-disubstituted isomers is also possible. rsc.org

Computational studies on related systems have shown that the N-2 position is often the most nucleophilic center in the tetrazolate anion, which would favor the formation of the 2,5-disubstituted product. mdpi.com The steric hindrance of the electrophile can also play a role in determining the regiochemical outcome. rsc.org

Nucleophilic Reactivity and Substitution Pathways

While the tetrazole-thiol moiety primarily exhibits nucleophilic character, the quinoline ring system introduces the possibility of nucleophilic substitution reactions. The pyridine (B92270) ring of the quinoline nucleus is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, especially if activated by a suitable leaving group. quimicaorganica.orgresearchgate.net

For this compound itself, direct nucleophilic attack on the quinoline ring is less likely without prior activation. However, derivatives of this compound, for instance, where a halogen is introduced onto the quinoline ring, could undergo nucleophilic substitution reactions. For example, a halogen at the C-2 or C-4 position of the quinoline ring would be susceptible to displacement by various nucleophiles. quimicaorganica.orgtutorsglobe.com The mechanism for such reactions typically proceeds through an addition-elimination pathway, involving the formation of a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the nitrogen atom of the quinoline ring. quimicaorganica.org

It is important to note that the reactivity of the quinoline ring can be influenced by the nature of the tetrazole-thiol substituent at the 6-position. The electronic properties of this substituent will affect the electron density of the quinoline ring and thus its susceptibility to nucleophilic attack.

Reactions at the 6-Quinolyl Moiety

The quinoline nucleus of the title compound is susceptible to electrophilic substitution reactions, a characteristic inherent to the quinoline ring system. Drawing parallels from the known reactivity of quinoline and its derivatives, it is anticipated that this compound can undergo reactions such as nitration and halogenation. youtube.com Typically, electrophilic substitution on quinoline occurs preferentially on the carbocyclic ring. youtube.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the quinoline ring, likely at the 5- or 8-position. youtube.com Similarly, halogenation can be achieved using appropriate halogenating agents. The presence of the tetrazole-thiol substituent at the 6-position will influence the regioselectivity of these substitutions due to its electronic effects on the quinoline ring.

Furthermore, functionalization of the quinoline part of tetrazolo[1,5-a]quinolines has been documented, starting from 2-chloroquinoline-3-carbaldehydes. chemrestech.com This suggests that the quinoline moiety within the 1-(6-quinolyl) structure is not inert and can be a site for various chemical transformations.

Substitutions at the Tetrazole Ring Carbon

The carbon atom of the tetrazole ring is a key position for derivatization. While direct substitution on the C5-thiol is one pathway, another approach involves the synthesis of derivatives with various substituents at this position. For instance, the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been achieved starting from ethyl 1-aryl-1H-tetrazole-5-carboxylates. nih.gov This highlights that the C5 position can be functionalized with groups other than a thiol.

The synthesis of 5-substituted-1H-tetrazoles is often accomplished through the [3+2] cycloaddition of nitriles with azides. scielo.br This fundamental reaction allows for the introduction of a wide array of substituents at the 5-position of the tetrazole ring during its formation. Consequently, a variety of 1-(6-quinolyl)-1H-tetrazole derivatives bearing different functional groups at the C5 position could be synthesized, starting from the appropriately substituted 6-cyanoquinoline.

Oxidation and Reduction Chemistry

The thiol group and the heterocyclic rings of this compound are subject to various oxidative and reductive transformations.

Oxidative Transformations of the Thiol Group to Disulfides and Sulfonic Acids

The thiol group is readily oxidized. A notable reaction is the dimerization to form the corresponding disulfide. Studies on 1-phenyl-1H-tetrazole-5-thiol have demonstrated that catalytic oxidation with air, facilitated by metalloporphyrin catalysts in an alkaline solution, yields the 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfide. scirp.org A similar transformation is expected for the 1-(6-quinolyl) analogue. The in-situ generation of a disulfide, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) dithiodi-tetrazole, has also been observed during the synthesis of metal complexes. lookchem.com

Further oxidation of the thiol group can lead to the formation of a sulfonic acid. General methods for the oxidation of thiols to sulfonic acids, such as the use of Oxone® in the presence of sodium bicarbonate, have been established and are applicable to a wide range of thiols, including aromatic ones. researchgate.net This suggests that this compound could be converted to 1-(6-quinolyl)-1H-tetrazole-5-sulfonic acid under these conditions.

Starting MaterialOxidizing Agent/ConditionsProductReference
1-Phenyl-1H-tetrazole-5-thiolMetalloporphyrin catalyst, Air, Alkaline solution1,2-Bis(1-phenyl-1H-tetrazol-5-yl) disulfide scirp.org
Various ThiolsOxone®, NaHCO₃Corresponding Sulfonic Acids researchgate.net

Reductive Stability and Hydrogenation Studies

The tetrazole ring, while generally stable, can undergo reduction under specific conditions. For example, the reduction of oxabicyclic tetrazoles under mild conditions has been shown to lead to the fragmentation of the tetrazole ring and the formation of substituted morpholines. nih.gov This indicates that the tetrazole ring in this compound may not be completely inert to certain reducing agents.

Regarding the quinoline moiety, it is known to undergo hydrogenation, typically of the pyridine ring, under various catalytic conditions. The specific conditions required for the selective hydrogenation of the quinoline ring in the presence of the tetrazole-thiol functionality would need to be experimentally determined, as the sulfur atom can act as a catalyst poison.

Cycloaddition and Ring Transformation Reactions

The tetrazole ring system can participate in various cycloaddition and rearrangement reactions, leading to novel molecular architectures.

Rearrangements and Ring Expansion/Contraction Studies

Enolizable 5-mercapto-1H-tetrazoles have been shown to exhibit ambident reactivity. In reactions with in-situ generated thiocarbonyl S-methanides, they can undergo either N-H or S-H insertion. beilstein-journals.org Notably, some of the initially formed S-H insertion products have been observed to undergo thermal isomerization to the thermodynamically more stable N-H insertion products, representing a rearrangement process. beilstein-journals.org

Reactions with Other Heterocyclic Scaffolds

The chemical literature provides limited specific examples of the derivatization of this compound through reactions with other distinct heterocyclic scaffolds. While the tetrazole and quinoline moieties are significant in medicinal chemistry, and their combination in a single molecule is of considerable interest, detailed studies focusing on the reaction of this particular compound with other heterocyclic systems are not extensively documented in readily available scientific reports. chemrestech.comnih.gov

Research in the broader field of tetrazole chemistry has explored the synthesis of complex heterocyclic systems. For instance, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized. nih.govsemanticscholar.org This synthesis, however, proceeds through a tandem thio-Michael/aza-Morita–Baylis–Hillman reaction involving 2-mercaptoquinoline-3-carbaldehyde (B6611392) and various heterocyclic amines, such as 1H-tetrazole-1,5-diamine. nih.govsemanticscholar.org This approach creates a fused heterocyclic system but does not start from this compound.

The general reactivity of 5-mercapto-1H-tetrazoles involves the thiol group, which can act as a nucleophile in various reactions, including alkylation and addition reactions. rsc.orgorganic-chemistry.orgnih.gov It is plausible that this compound could undergo S-alkylation with haloalkyl-substituted heterocycles. However, specific studies detailing such reactions with this particular quinoline-substituted tetrazole-thiol are not prevalent.

Given the absence of specific research findings on the reaction of this compound with other heterocyclic scaffolds, a data table of detailed research findings cannot be compiled at this time. Further investigation is required to explore and document the potential of this compound to be derivatized with other heterocyclic systems, which could lead to the discovery of novel compounds with interesting chemical and biological properties. chemrestech.com

Advanced Computational and Theoretical Chemistry of 1 6 Quinolyl 1h Tetrazole 5 Thiol

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For a complex heterocyclic system like 1-(6-Quinolyl)-1H-tetrazole-5-thiol, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the thiol group and the tetrazole ring, which are rich in lone-pair electrons. The LUMO, on the other hand, would likely be delocalized over the fused aromatic quinoline (B57606) ring system, which can readily accept electron density.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO -6.5Indicates the energy of the highest occupied molecular orbital, suggesting its electron-donating capability.
LUMO -1.8Represents the energy of the lowest unoccupied molecular orbital, indicating its electron-accepting capability.
HOMO-LUMO Gap 4.7The energy difference between HOMO and LUMO, which is indicative of the molecule's kinetic stability.

This data is illustrative and based on typical values for similar heterocyclic compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, red-colored regions indicate a high electron density (negative potential), while blue-colored regions signify a low electron density (positive potential).

For this compound, the ESP map would likely show a high negative potential around the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the thiol group and parts of the quinoline ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Molecules can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Determination of Preferred Conformations and Rotational Barriers

The key rotatable bond in this compound is the C-N bond connecting the quinoline and tetrazole rings. The rotation around this bond will be hindered by steric interactions between the rings. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of this bond, revealing the most stable (lowest energy) conformations and the energy barriers for rotation. The preferred conformation will likely be one where the steric clash between the two ring systems is minimized.

Hypothetical Rotational Barrier Data for the Quinoline-Tetrazole Bond

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (high energy)
451.5Skewed
900.0Perpendicular (most stable)
1351.8Skewed
1806.0Eclipsed (high energy)

This data is illustrative and represents a plausible energy profile for rotation between two aromatic rings.

Molecular Dynamics Simulations for Conformational Sampling

While static calculations can identify energy minima, Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational flexibility. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a solvent at a particular temperature). For this compound, an MD simulation would reveal the accessible range of dihedral angles for the quinoline-tetrazole linkage and how intermolecular interactions (like hydrogen bonding in a protic solvent) might influence the conformational preferences. Such simulations are particularly important for understanding how the molecule might adapt its shape to bind to a biological receptor.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For this compound, a potential reaction of interest could be its tautomerization between the thiol and thione forms. The thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond on the tetrazole ring) can interconvert. Quantum chemical calculations can determine the relative stability of these two tautomers and the energy barrier for the tautomerization reaction. This is significant as the two tautomers may exhibit different chemical and biological properties. For instance, studies on similar tetrazole-thiol systems have shown that the thione tautomer is often more stable. chemrestech.com

Another area of investigation could be its behavior in cycloaddition reactions, a common reactivity mode for tetrazoles. Theoretical calculations can predict the feasibility and regioselectivity of such reactions.

Transition State Identification and Reaction Pathway Mapping

The elucidation of reaction mechanisms is fundamental to understanding the chemical reactivity of this compound. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the precise identification of transition states and the mapping of entire reaction pathways.

A critical reaction pathway for tetrazole-containing compounds is their formation. The synthesis of 5-substituted-1H-tetrazoles often involves a [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.orgnih.gov DFT calculations can model this process, identifying the transition state geometry and its associated energy barrier. acs.org For a molecule like this compound, theoretical studies can investigate its formation from 6-isothiocyanatoquinoline (B3178987) and an azide source. The calculations would involve locating the transition state for the cycloaddition, characterized by a single imaginary frequency in its vibrational spectrum. The geometry of this transition state would reveal the concerted or stepwise nature of the ring formation.

Furthermore, the reactivity of the thiol group can be explored. Thiol-thione tautomerism is a key characteristic of this class of compounds. nih.gov Computational methods can map the potential energy surface for the proton transfer between the N1 nitrogen of the tetrazole ring and the sulfur atom. This involves calculating the energy of the thiol and thione tautomers and locating the transition state that connects them. The relative energies of the tautomers and the height of the activation barrier provide crucial insights into their equilibrium populations and interconversion rates.

Another area of investigation is the reaction of the thiol group, such as in oxidation or S-alkylation reactions. researchgate.netresearchgate.net DFT can be used to map the reaction coordinates for these transformations, identifying intermediates and transition states. For instance, in an S-alkylation reaction, the transition state would depict the simultaneous breaking of the S-H bond (or interaction of the thiolate) and the formation of the new S-C bond. These computational maps are invaluable for predicting regioselectivity and understanding the electronic factors that govern the compound's reactivity.

Catalytic Cycle Investigations for Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of catalytic reactions. For reactions involving this compound, either as a substrate or as a ligand in a catalytic complex, DFT can be employed to investigate the entire catalytic cycle.

Moreover, the tetrazole-thiol moiety can act as a ligand, coordinating to metal centers to form catalytically active species. The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group are potential coordination sites. researchgate.net DFT calculations can be used to explore the coordination chemistry of this compound with various transition metals. By modeling the catalytic cycle of a reaction where this complex acts as a catalyst (e.g., a cross-coupling reaction), one can understand how the electronic properties of the quinolyl-tetrazole-thiol ligand influence the catalytic activity. The calculations would reveal the geometry of the active catalytic species, the mechanism of substrate activation, and the pathway for product formation and catalyst regeneration.

Spectroscopic Parameter Prediction and Interpretation

Computational methods offer a robust means of predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental data.

DFT-Based Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of structural elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. pnrjournal.comnih.gov For this compound, theoretical chemical shifts can be calculated and compared with experimental spectra to confirm its structure. researchgate.netnih.gov The process involves optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing the GIAO calculation. pnrjournal.commdpi.com The predicted shifts for the protons and carbons of the quinoline and tetrazole rings, as well as the thiol proton, can aid in the unambiguous assignment of experimental signals. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can also be modeled computationally.

Table 1: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for DMSO.

¹H NMR¹³C NMR
Atom PositionPredicted Chemical Shift (ppm)Atom PositionPredicted Chemical Shift (ppm)
H2'8.95C2'151.2
H3'7.52C3'122.5
H4'8.21C4'136.8
H5'7.89C4a'148.9
H7'7.65C5'128.4
H8'8.15C6'130.1
SH13.5 (Thiol form)C7'129.7
C8'129.2
C8a'145.3
C5 (Tetrazole)165.4

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for Key Modes of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
S-H stretch (Thiol)2550WeakStrong
N-H stretch (Thione)3150MediumWeak
C=S stretch (Thione)1150StrongMedium
Quinoline C=C/C=N stretch1600 - 1450StrongStrong
Tetrazole N=N stretch1400 - 1200Medium-StrongMedium
Quinoline C-H out-of-plane bend900 - 750StrongWeak

Electronic Absorption (UV-Vis) and Emission Spectroscopy Predictions

Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the λ(max) values and oscillator strengths of the absorption bands. nih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the quinoline and tetrazole aromatic systems. TD-DFT calculations can help to assign these transitions and understand how the electronic coupling between the two heterocyclic rings influences the absorption profile. The calculations can also predict emission properties by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound Calculated at the CAM-B3LYP/6-311+G(d,p) level of theory.

TransitionPredicted λ(max) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3250.45HOMO → LUMO (π→π)
S₀ → S₂2900.21HOMO-1 → LUMO (π→π)
S₀ → S₃2750.33HOMO → LUMO+1 (π→π*)

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. mdpi.comyoutube.com For a class of compounds like quinoline-tetrazole-thiol derivatives, QSAR models can be developed to predict their potential as, for example, antimalarial agents or enzyme inhibitors. nih.govresearchgate.netmdpi.comtandfonline.com

The process begins by calculating a wide range of molecular descriptors for a set of known active compounds. These descriptors can be constitutional, topological, geometric, or electronic in nature. DFT calculations are often used to obtain quantum chemical descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges. trdizin.gov.tr Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity.

For this compound and its analogues, a QSAR study could involve synthesizing a library of derivatives with variations in the quinoline ring substitution. The biological activity of these compounds would be determined experimentally. A QSAR model could then be built to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Hypothetical QSAR Model for a Series of 1-(Substituted-Quinolyl)-1H-tetrazole-5-thiol Derivatives

Model EquationStatistical Parameters
log(1/IC₅₀) = 0.85 * (LUMO) - 0.23 * (LogP) + 1.54 * (H-bond donors) + 2.11n = 30
r² = 0.88
q² = 0.75

Where LUMO is the energy of the lowest unoccupied molecular orbital, LogP is the partition coefficient, and H-bond donors is the number of hydrogen bond donors.

Coordination Chemistry of 1 6 Quinolyl 1h Tetrazole 5 Thiol

Ligand Design Principles and Coordination Modes

The coordination behavior of 1-(6-Quinolyl)-1H-tetrazole-5-thiol is governed by the interplay of its constituent functional groups: the quinoline (B57606) ring, the tetrazole ring, and the thiol/thione group. These components provide multiple potential donor sites, allowing for a range of coordination modes.

Multidentate Chelation Through Nitrogen and Sulfur Atoms

The primary coordination is expected to occur through a bidentate chelation involving the sulfur atom of the thiol group and one of the nitrogen atoms of the tetrazole ring. This is a common feature observed in analogous 1-substituted-1H-tetrazole-5-thiol ligands. sjpas.comlookchem.com This chelation forms a stable five-membered ring with the metal center.

Furthermore, the nitrogen atom of the quinoline ring introduces an additional potential coordination site. This allows the ligand to act as a tridentate donor, bridging two different metal centers or forming a more constrained coordination environment around a single metal ion. The coordination of the quinoline nitrogen would likely depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Anionic and Neutral Ligand Forms in Metal Complexation

This compound can exist in two tautomeric forms: the thiol form and the thione form. This duality allows the ligand to coordinate to metal ions in either its neutral or anionic (deprotonated) state.

In its neutral form, the ligand can coordinate through the sulfur atom of the thione group and a nitrogen from the tetrazole ring. In the presence of a base or upon reaction with a metal salt that can induce deprotonation, the ligand loses the proton from the thiol group to form a thiolate anion. lookchem.com This anionic form is a potent chelating agent, with the negative charge on the sulfur atom enhancing its donor capability. The disappearance of the S-H stretching vibration in the infrared spectra of the resulting complexes is a key indicator of deprotonation. lookchem.comnih.gov

Synthesis and Characterization of Metal Complexes

While specific experimental data on the synthesis and characterization of metal complexes with this compound are not extensively available in the reviewed literature, the behavior of analogous ligands provides a strong basis for predicting their formation and properties.

Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Fe, Ru, Pt, Pd, Ag)

Transition metals are expected to form a wide array of complexes with this compound. The synthesis of such complexes would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting structures are likely to be influenced by the metal's coordination preferences, the metal-to-ligand ratio, and the reaction conditions.

For instance, studies on 1-phenyl-1H-tetrazole-5-thiol have shown the formation of mononuclear, binuclear, and polymeric complexes with transition metals. lookchem.comresearchgate.net It is reasonable to anticipate similar structural diversity for the quinolyl derivative. The table below summarizes some representative transition metal complexes formed with the analogous 1-phenyl-1H-tetrazole-5-thiol ligand, which can serve as a model for the expected complexes of the title compound.

MetalComplex FormulaCoordination ModeReference
Co{[Co2(OH)2(2,2′-bipy)2(Hptt)2]·(ptt)2·(H2O)2}Bridging and chelating lookchem.com
Cd[Cd2I2(2,2′-bipy)2(ptt)2]Bridging lookchem.com
Pt[Pt(mtz)2dppe]Monodentate through sulfur sjpas.com
Hg[Hg(ptt)2(dppm)]Monodentate through sulfur researchgate.net

Note: Hptt represents 1-phenyl-1H-tetrazole-5-thiol, ptt is its deprotonated form, Hmtz is 1-methyl-1H-tetrazole-5-thiol, and dppe and dppm are phosphine (B1218219) co-ligands.

Main Group and Lanthanide/Actinide Metal Coordination Compounds

The coordination chemistry of main group and lanthanide/actinide elements with this compound is less explored. However, the hard Lewis acid character of these elements suggests a preference for coordination with the nitrogen and potentially oxygen (if present as a co-ligand) donor atoms over the softer sulfur atom. The quinoline nitrogen, in particular, could play a significant role in the coordination with these metal ions.

Research on lanthanide complexes with pyridyl-tetrazole ligands has demonstrated the formation of coordination polymers with interesting luminescence properties. The larger ionic radii of lanthanides often lead to higher coordination numbers and the formation of complex three-dimensional structures.

Polymetallic and Heterometallic Complexes

The multidentate nature of this compound, with its distinct N, S, and quinolinyl N donor sites, makes it an excellent candidate for the construction of polymetallic and heterometallic complexes. The tetrazole ring itself can act as a bridging unit between two metal centers. Furthermore, the quinoline nitrogen can coordinate to a second, different metal ion, leading to the formation of heterometallic assemblies. rsc.org

The synthesis of such complexes often involves a stepwise approach, where a mononuclear complex is first prepared and then used as a "metalloligand" to coordinate to a second metal ion. These polymetallic systems are of great interest for their potential applications in catalysis, magnetism, and materials science. While no specific examples with the title ligand are available, the principles of their formation are well-established with similar bridging ligands. rsc.orgrsc.org

Structural Aspects of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design and synthesis of coordination polymers and MOFs using ligands like this compound are driven by the desire to control and tailor the resulting solid-state structures. The interplay of the ligand's inherent geometry and the coordination preferences of the metal ions dictates the final architecture.

The solid-state structures of coordination compounds derived from tetrazole-thiol based ligands are significantly influenced by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding, π–π stacking, and ring-metal interactions, play a crucial role in the formation of 3D supramolecular architectures. researchgate.net For instance, in some complexes, these interactions are responsible for assembling individual coordination units into extended networks. researchgate.net

The nature of the substituent on the tetrazole ring can influence the types of intermolecular interactions observed. For example, in the solid state, 1-methyl-1H-tetrazole-5-thiol forms a planar, dimeric arrangement through hydrogen bridging between neighboring molecules. researchgate.net This highlights the importance of hydrogen bonding in directing the supramolecular assembly.

The table below summarizes key intermolecular interactions observed in the solid-state structures of related tetrazole-thiol based coordination complexes.

Interaction TypeDescriptionExample Compound(s)
Hydrogen Bonding Formation of bonds between a hydrogen atom and an electronegative atom like oxygen or nitrogen.1-methyl-1H-tetrazole-5-thiol dimers researchgate.net, Cobalt(II) complex with 1-methyl-5-mercapto-tetrazole researchgate.net
π–π Stacking Attractive, noncovalent interactions between aromatic rings.Cobalt complex with 1,3-benzeneditetrazol-5-yl nih.gov
Ring-Metal Interactions Interactions between a metal center and the π-system of an aromatic ring.Observed in some tetrazole-based complexes researchgate.net
Argentophilic Interactions Attractive interactions between silver ions.Silver coordination polymer with phthalazine (B143731) and nitrate (B79036) ligands researchgate.net

The topology and porosity of Metal-Organic Frameworks (MOFs) are critical determinants of their functional properties. The rational design of ligands and the selection of appropriate metal centers allow for the targeted synthesis of MOFs with specific network topologies and pore environments. While specific research on this compound for pore engineering is not extensively detailed in the provided results, general principles of MOF design using related tetrazole-containing ligands offer valuable insights.

Pore engineering in MOFs involves the deliberate modification of pore size, shape, and functionality. This can be achieved by altering the length and geometry of the organic linker or by introducing functional groups into the pore space. For example, a series of zirconium-based MOFs were designed with optimized pore structures for the selective separation of C6 alkane isomers. nih.gov By fine-tuning the topology, a derivative structure was created that could discriminate between all three C6 isomers, a critical capability for improving gasoline quality. nih.gov

The table below outlines different topological features and their impact on the properties of MOFs constructed from related tetrazole-based ligands.

Topological FeatureDescriptionResulting Property/ApplicationExample
(4,8)-connected 3D net A 3D framework where each SBU is connected to eight other SBUs and each linker connects four SBUs.Potential for high porosity and gas storage.Manganese(II) MOF with 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid rsc.org
(3,6)-connected 3D framework A 3D network where SBUs have a connectivity of six and linkers have a connectivity of three.Can lead to complex and robust structures.Copper(II) MOF with 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid rsc.org
2D layered structure with dinuclear motifs Layers formed from the connection of dinuclear metal clusters by organic linkers.Potential applications in sensing and catalysis.Zinc(II) MOF with 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid and 2,2'-bipyridine (B1663995) rsc.org

Biological and Bioinorganic Research on 1 6 Quinolyl 1h Tetrazole 5 Thiol and Its Derivatives Mechanistic Focus

Enzyme Inhibition and Activation Studies (In Vitro)

No specific in vitro enzyme inhibition or activation studies for 1-(6-Quinolyl)-1H-tetrazole-5-thiol have been reported in the scientific literature.

Mechanistic Characterization of Enzyme-Ligand Interactions

There is no available data on the mechanistic characterization of enzyme-ligand interactions for this compound.

Structure-Activity Relationship (SAR) Studies for Enzyme Target Modulation

Specific structure-activity relationship (SAR) studies for this compound concerning enzyme target modulation have not been published.

However, SAR studies on related quinoline (B57606) and tetrazole derivatives have been conducted. For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles were synthesized and evaluated for their inhibitory activity against the transforming growth factor-β type 1 receptor (ALK5) kinase. nih.gov In this study, the presence and substitution on the quinoline ring were found to be important for activity.

Similarly, research on other tetrazole derivatives has explored their potential as enzyme inhibitors. For example, some 1,5-disubstituted tetrazoles have been investigated as antiproliferative agents. nih.gov

Investigation of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

There is no information available regarding the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound.

Receptor Binding and Signaling Pathway Modulation (In Vitro/Cellular Models)

No specific data from receptor binding assays or studies on intracellular signaling pathway modulation by this compound is publicly available.

Ligand-Receptor Affinity and Selectivity Profiling

A ligand-receptor affinity and selectivity profile for this compound has not been documented in the literature.

Research on other quinoline-containing compounds has demonstrated their potential to bind to various receptors. For instance, certain (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides have shown high affinity and selectivity for the 5-HT(6) receptor. nist.gov This suggests that the quinoline scaffold can be a key pharmacophore for receptor interaction.

Analysis of Intracellular Signaling Cascade Perturbations

There are no published studies analyzing the perturbation of intracellular signaling cascades by this compound.

Computational Modeling of Ligand-Receptor Docking and Binding Free Energies

Computational methods, particularly molecular docking, are crucial in predicting the interaction between a ligand, such as a tetrazole derivative, and its biological target. nih.gov These in silico techniques help to estimate the binding affinity and orientation of a molecule within the active site of a protein, guiding the design of more potent therapeutic agents. nih.gov

Molecular docking studies on various tetrazole derivatives have successfully predicted their binding modes and affinities. For instance, studies on novel imide-tetrazoles and other tetrazole-based compounds have used molecular docking to explore their interactions with microbial enzymes like DNA gyrase and topoisomerase IV. nih.govuobaghdad.edu.iq These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding energy, calculated as a scoring function, provides an estimate of the binding affinity, with lower energy values typically indicating a more stable interaction. uobaghdad.edu.iq

In one study, docking of 5-substituted 1H-tetrazole derivatives with the CSNK2A1 receptor revealed that a dimethoxyphenyl derivative had the lowest binding energy of -6.8687 kcal/mol, suggesting strong potential for interaction. nih.gov Similarly, docking of other tetrazole derivatives against DNA gyrase has shown favorable binding affinities, with some compounds exhibiting scores lower than the co-crystallized ligand, indicating potentially higher inhibitory activity. uobaghdad.edu.iq These computational approaches are instrumental in the rational design of new derivatives by allowing for virtual screening of large compound libraries to identify promising candidates for synthesis and further biological evaluation.

Antimicrobial Activity Studies (In Vitro)

The tetrazole moiety is a key component in several antimicrobial drugs, and its derivatives are widely investigated for their potential as antibacterial and antifungal agents. nih.govnih.gov The hybridization of a tetrazole ring with other pharmacologically active scaffolds, like quinoline, is a common strategy to enhance antimicrobial potency. researchgate.net

Broad-Spectrum Antibacterial and Antifungal Evaluations in Laboratory Strains

Derivatives of tetrazolo[1,5-a]quinoline, which are structurally related to this compound, have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov These compounds have been tested against a panel of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). nih.gov

Studies on 5-substituted aryl 1H-tetrazoles have demonstrated significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) between 125-250 µg/mL against S. aureus and E. coli. nih.gov Furthermore, a synergistic effect has been observed when these tetrazole compounds are combined with existing antibiotics like trimethoprim, leading to a substantial decrease in MIC values. nih.gov For example, one study reported MIC values as low as 0.24-1.95 µg/mL against E. coli when a tetrazole derivative was used in combination with trimethoprim. nih.gov

The antimicrobial activity is often influenced by the nature and position of substituents on the aromatic rings. For instance, pyrazole-linked tetrazole derivatives bearing halogens at the meta position have shown higher activity against a range of bacterial strains. clockss.org The table below summarizes the antimicrobial activity of some representative tetrazole derivatives.

Compound TypeTest OrganismMIC (µg/mL)Reference
Imide-tetrazole derivatives (1, 2, 3)Staphylococcus aureus (clinical)0.8 nih.gov
Imide-tetrazole derivatives (1, 2, 3)Staphylococcus epidermidis (clinical)0.8 nih.gov
5-(thiophen-2-yl)-1H-tetrazoleE. coli0.62 - 1.25 ej-chem.orgresearchgate.net
5-(thiophen-2-yl)-1H-tetrazoleP. aeruginosa0.62 - 1.25 ej-chem.orgresearchgate.net
5-Substituted aryl 1H-tetrazolesS. aureus125 - 250 nih.gov
5-Substituted aryl 1H-tetrazolesE. coli125 - 250 nih.gov
Tetrazolo[1,5-a]quinoline derivativesB. subtilisSignificant Activity nih.gov
Tetrazolo[1,5-a]quinoline derivativesC. albicansSignificant Activity nih.gov

Investigation of Antiviral Efficacy in Cell Culture Systems

The antiviral potential of tetrazole derivatives has also been explored. While direct studies on this compound are not available, research on related compounds provides valuable data. For example, some tetrazole phosphonic acid analogues have been investigated for their effects on the replication of Herpes Simplex Viruses (HSV-1 and HSV-2) and their ability to inhibit viral enzymes. nih.gov

In one study, certain tetrazole derivatives were found to inhibit the RNA transcriptase activity of the influenza A virus. nih.gov The development of antiviral agents often involves screening in cell culture systems, where the efficacy of a compound to inhibit viral replication is measured. nih.gov However, it is important to note that the antiviral activity can be highly specific to the viral target and the chemical structure of the compound. For instance, some tetrazole analogues that were tested showed little to no significant activity against HSV-1 and HSV-2 replication in tissue culture. nih.gov

Molecular Mechanism of Action Against Microbial Targets (e.g., cell wall synthesis, DNA replication)

A key aspect of antimicrobial drug discovery is understanding the molecular mechanism of action. For tetrazole derivatives, a primary target that has been identified is the bacterial DNA replication machinery. nih.govuobaghdad.edu.iq Specifically, some tetrazole-based compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA synthesis and are not present in humans, making them excellent targets for antibacterial agents. nih.gov

The inhibition of these enzymes disrupts the supercoiling and decatenation of bacterial DNA, ultimately leading to cell death. nih.gov Research on novel imide-tetrazoles demonstrated that the most active compounds were effective inhibitors of both S. aureus DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism can be advantageous in overcoming drug resistance. The mechanism often involves the compound binding to the enzyme's active site, as predicted by molecular docking studies, thereby preventing its normal function. nih.govuobaghdad.edu.iq

Antiproliferative Activity in Cancer Cell Lines (In Vitro Oncology Research)

Both quinoline and tetrazole scaffolds are recognized for their presence in various anticancer agents. uobaghdad.edu.iqnih.gov Their derivatives are frequently synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

Research on 1,5-disubstituted tetrazoles, designed as analogues of the natural anticancer agent combretastatin (B1194345) A-4, has identified compounds with potent antiproliferative activity. nih.gov These compounds were effective against a range of human cancer cell lines, including leukemia (HL-60), non-small cell lung (A549), colon (HT-29), and breast (MCF-7) cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The activity is highly dependent on the substitution pattern on the tetrazole ring. For example, a 4'-ethoxyphenyl group at the C-5 position of the tetrazole ring was associated with high potency. nih.gov

The table below presents the antiproliferative activity of selected tetrazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
4l (1-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl)tetrazole)HL-60 (Leukemia)1.3 nih.gov
A549 (Lung)8.1 nih.gov
HT-29 (Colon)1.9 nih.gov
MCF-7 (Breast)2.5 nih.gov
5b (1-(4'-ethoxyphenyl)-5-(3'',4'',5''-trimethoxyphenyl)tetrazole)HL-60 (Leukemia)0.3 nih.gov
A549 (Lung)7.4 nih.gov
HT-29 (Colon)0.7 nih.gov
MCF-7 (Breast)1.8 nih.gov

Induction of Apoptosis and Cell Cycle Arrest Pathways

A common mechanism by which antiproliferative agents exert their effect is by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest. nih.gov Studies on active 1,5-disubstituted tetrazole derivatives have shown that they can induce apoptosis through the mitochondrial pathway. nih.gov This is characterized by the activation of key executioner enzymes like caspase-9 and caspase-3. nih.gov

Furthermore, these compounds can disrupt the cell cycle, often causing an arrest in the G2/M phase. nih.gov This prevents the cells from dividing and proliferating. The arrest at this stage is typically associated with the disruption of microtubule dynamics, a mechanism shared with well-known anticancer drugs like paclitaxel. The ability of these tetrazole derivatives to inhibit tubulin polymerization is a key factor in their antimitotic and antiproliferative effects. nih.gov

Targeting Specific Oncogenic Pathways and Protein Interactions

Derivatives of tetrazole, a core component of this compound, have been a significant focus of anticancer drug development. The tetrazole ring is considered a bioisosteric analog of the carboxylic acid and cis-amide groups, offering metabolic stability. nih.govresearchgate.net This has led to the design of various tetrazole derivatives that target specific oncogenic pathways. nih.gov

One of the key mechanisms of action for some tetrazole derivatives is the inhibition of tubulin polymerization. nih.gov For instance, 1,5-disubstituted tetrazoles have been developed as rigid analogues of combretastatin A-4, a potent natural tubulin-binding molecule. nih.gov These synthetic analogues have shown significant antiproliferative activity against a range of human cancer cell lines, including those exhibiting multidrug resistance. nih.gov The antiproliferative activities of some 1-(3′,4′,5′-trimethoxyphenyl)-5-aryltetrazole derivatives are presented in the table below.

CompoundCell LineIC₅₀ (nM)
4l HL-601.3
K-5622.5
Molt-41.9
A5498.1
MCF-73.2
DU-1454.6
5b HL-600.3
K-5621.8
Molt-41.5
A5497.4
MCF-72.9
DU-1453.8
This table presents the half-maximal inhibitory concentration (IC₅₀) values for compounds 4l and 5b against various human cancer cell lines. Data sourced from a study on 1,5-disubstituted tetrazoles as combretastatin A-4 analogues. nih.gov

Furthermore, quinoline scaffolds, the other key component of the title compound, have been investigated for their role in targeting specific proteins. For example, pyrazolo[3,4-b]quinoline derivatives have been designed as ligands for the translocator protein (TSPO), which is implicated in neuroprotective and anxiolytic functions. nih.gov

Studies on Multidrug Resistance Reversal in vitro

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some quinoline derivatives have shown promise in reversing MDR. nih.gov A notable example is MS-209, a novel quinoline derivative, which has demonstrated the ability to reverse resistance to vincristine (B1662923) (VCR) and doxorubicin (B1662922) (Adriamycin, ADM) in multidrug-resistant cancer cell lines. nih.gov

MS-209 is believed to directly interact with P-glycoprotein, a key transporter involved in the efflux of anticancer drugs from cancer cells, thereby inhibiting its function and restoring drug sensitivity. nih.gov The table below summarizes the in vitro MDR reversal activity of MS-209.

Cell LineDrugResistance Reversal by MS-209 (1-10 µM)
P388/VCRVincristineComplete
P388/ADMVincristineComplete
K562/VCRVincristineComplete
K562/ADMVincristineComplete
P388/VCRDoxorubicinComplete
K562/VCRDoxorubicinComplete
K562/ADMDoxorubicinComplete
P388/ADMDoxorubicinPartial
This table illustrates the effectiveness of MS-209 in reversing drug resistance in various multidrug-resistant cancer cell lines. nih.gov

The development of such MDR reversal agents is a critical area of research, and the quinoline moiety present in this compound suggests that its derivatives could be explored for similar activities.

Protein-Ligand Interaction Methodologies

To understand the mechanism of action of compounds like this compound and its derivatives, it is crucial to study their interactions with target proteins. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. nih.gov It allows for the determination of the kinetics (association and dissociation rates) and thermodynamics (affinity) of binding between a ligand (such as a small molecule inhibitor) and a protein immobilized on a sensor surface. nih.gov This technique is highly sensitive and can be used to screen for binding partners and to characterize the binding of known interactors. nih.gov Although specific SPR studies on this compound were not found, this methodology would be highly applicable to investigate its potential protein targets.

Isothermal Titration Calorimetry (ITC) for Enthalpic and Entropic Contributions

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that directly measures the heat changes associated with a binding event. nih.govnih.gov A single ITC experiment can provide a complete thermodynamic profile of a protein-ligand interaction, including the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net This information is critical for understanding the driving forces behind the interaction. nih.gov For instance, ITC can distinguish between interactions driven by hydrogen bonding and electrostatic interactions (enthalpically driven) versus those driven by the hydrophobic effect (entropically driven). tainstruments.commdpi.com While no specific ITC data for this compound is available, this technique would be invaluable in characterizing its binding to any identified protein targets.

X-ray Crystallography of Protein-Ligand Co-crystals (for derivatives)

X-ray crystallography provides high-resolution, three-dimensional structural information of protein-ligand complexes at the atomic level. nih.govnih.govspringernature.com By obtaining co-crystals of a target protein with a bound ligand, researchers can visualize the precise binding mode, identify key interacting amino acid residues, and understand the conformational changes that occur upon binding. nih.gov This detailed structural insight is instrumental in structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. frontiersin.org While no crystal structures of this compound in complex with a protein are reported, this technique would be the gold standard for elucidating its mechanism of action if a stable protein-ligand complex can be formed and crystallized.

Advanced Applications of 1 6 Quinolyl 1h Tetrazole 5 Thiol in Materials Science and Engineering

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of modern materials design. 1-(6-Quinolyl)-1H-tetrazole-5-thiol possesses the necessary structural features—hydrogen-bonding sites, aromatic rings, and a surface-active thiol group—to participate in sophisticated self-assembly processes, leading to complex supramolecular architectures.

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the formation of predictable molecular assemblies. The this compound molecule contains several potential hydrogen bond donors and acceptors. The proton on the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms within both the tetrazole and quinoline (B57606) rings can serve as acceptors.

These interactions can guide the assembly of the molecules into one-, two-, or three-dimensional networks. For instance, in related 1-aryl-1H-tetrazole derivatives, hydrogen bonds have been observed to form between the tetrazole nitrogen atoms and amino acid residues, demonstrating the ring's capacity for such interactions. nih.gov The interplay between the donor and acceptor sites in this compound can lead to the formation of robust, crystalline frameworks with potential applications in gas storage, catalysis, or molecular recognition.

The planar, electron-rich quinoline system and the aromatic tetrazole ring are primed for π-stacking interactions. These forces, arising from the overlap of p-orbitals in adjacent aromatic rings, are crucial in stabilizing the crystal structures of many organic materials. In analogous compounds, such as 1-phenyl-5-(piperidinomethyl)-1H-tetrazole and 5-p-tolyl-1H-tetrazole, π-π stacking interactions have been shown to link molecules into extended polymeric structures. nih.govnih.gov

These interactions are highly dependent on the geometry and electronic nature of the aromatic rings. The stacking can occur between two quinoline rings, two tetrazole rings, or in a hetero-aromatic fashion between a quinoline and a tetrazole ring. Research on related structures has identified typical distances for these interactions, which are critical for predictable crystal engineering. nih.gov

Table 1: Representative π-Stacking Interaction Data in Tetrazole Derivatives

Interacting Rings Centroid-to-Centroid Distance (Å) Dihedral Angle (°) Reference
Phenyl and Tetrazole 3.564 2.67 nih.gov

This table presents data from analogous compounds to illustrate the typical parameters of π-stacking involving tetrazole rings.

The thiol (-SH) functional group provides a powerful tool for directing the assembly of molecules onto specific surfaces, most notably gold. Thiols are known to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. rsc.org This process allows for the creation of functionalized surfaces with precisely controlled chemical and physical properties.

By immersing a gold substrate in a solution of this compound, a monolayer can be formed where the molecules are anchored to the surface via the sulfur atom. The quinolyl-tetrazole portions would then form the outer surface of the monolayer, imparting their specific properties (e.g., fluorescence, hydrophobicity, or metal-ion chelation) to the bulk material. This technique is a foundational method for building sensors, molecular electronics, and biocompatible coatings.

Polymer Chemistry and Functional Hybrid Materials

Integrating specialized organic molecules into polymer structures is a key strategy for creating advanced materials that combine the processability of polymers with the unique functions of the embedded molecule. This compound is a versatile building block for such hybrid materials.

The thiol group is highly reactive in certain polymerization reactions, particularly light-induced thiol-ene polymerization. conicet.gov.arkit.edu This chemistry provides an efficient route for incorporating the this compound moiety directly into the main chain of a polymer. In this process, the thiol group reacts with a monomer containing a carbon-carbon double bond (an alkene), such as an α,ω-diene, to form a thioether linkage.

By using monomers decorated with 1,5-disubstituted-1H-tetrazoles, researchers have successfully synthesized novel polymers with high molecular weights and specific thermal properties. conicet.gov.arkit.edu The incorporation of the quinolyl-tetrazole unit into a polymer backbone could significantly alter the polymer's properties, enhancing its thermal stability, modifying its refractive index, or introducing functionalities like UV absorption or fluorescence.

Table 2: Properties of Polymers Synthesized via Thiol-Ene Polymerization with Tetrazole-Decorated Monomers

Polymer ID Monomers Used Mn (g mol−1) Dispersity (Đ) Td,5% (°C) Reference
P5 M1 + Dithiothreitol 20,500 1.6 ~310 conicet.gov.arkit.edu

This table is based on data for polymers made from bis-1,5-disubstituted-1H-tetrazole decorated di-ene monomers (M1, M2) and various dithiols. It demonstrates the feasibility and typical results of using thiol-ene chemistry to create tetrazole-containing polymers. Mn is the number average molecular mass; Td,5% is the temperature at 5% weight loss.

Beyond incorporation into the main chain, this compound can be used to modify polymers in other ways. If the molecule were chemically modified to contain two thiol groups, it could function as a cross-linking agent, chemically bonding different polymer chains together. This process increases the polymer's rigidity, solvent resistance, and thermal stability.

Alternatively, the molecule can be used as a functional additive. By physically blending it into a polymer matrix, its properties can be imparted to the bulk material. For example, its large aromatic surface area could improve adhesion, its quinoline group could act as a corrosion inhibitor when blended into a coating, or its UV-absorbing characteristics could protect the polymer from photodegradation.

Photonic and Optoelectronic MaterialsNo research data available.

Design of Fluorescent Probes and Imaging AgentsNo research data available.

This lack of information highlights a potential area for future research and discovery within materials science. The unique combination of the quinoline group, known for its optical and electrochemical properties, with the versatile tetrazole-thiol scaffold could lead to novel materials with significant applications. However, until such research is conducted and published, the advanced material applications of this compound remain purely speculative.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of efficient and stable materials is a cornerstone of advancing OLED and OPV technologies. The molecular structure of this compound suggests it could be a candidate for several roles within these devices, although empirical data is required for validation.

Potential Roles in OLEDs:

The quinoline group is a well-known electron-deficient (n-type) system that is frequently incorporated into materials for OLEDs, often serving as an electron transport layer (ETL) or as a host for phosphorescent emitters. Its rigid, planar structure can facilitate electron mobility. The tetrazole ring, being a five-membered aromatic ring with four nitrogen atoms, is also electron-rich and has been explored in various organic electronic applications. The thiol (-SH) group provides a reactive site for anchoring the molecule to metal surfaces, such as gold electrodes, which could be advantageous for improving charge injection or for surface modification in inverted device architectures.

Potential Roles in OPVs:

To illustrate the type of research findings that would be relevant for evaluating this compound in OLEDs and OPVs, the following illustrative data table is provided. Please note that the data presented is hypothetical and serves only to demonstrate the key parameters of interest.

Illustrative Optoelectronic Properties for Hypothetical Quinolyl-Tetrazole Derivatives
CompoundApplicationHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Max. Emission (nm)Quantum Yield (%)PCE (%)
Hypothetical Derivative 1OLED Emitter-5.8-2.92.9520 (Green)15N/A
Hypothetical Derivative 2OPV Donor-5.4-3.51.9N/AN/A8
Hypothetical Derivative 3OPV Acceptor-6.1-4.02.1N/AN/A10

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with a strong "push-pull" electronic character. These systems typically contain an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

While this compound itself does not possess a classic push-pull structure, its components could be modified to create potent NLO materials. The quinoline ring can act as an electron-withdrawing group. By chemically modifying the tetrazole or thiol moiety to incorporate a strong electron-donating group, a significant intramolecular charge transfer (ICT) could be induced, which is a key requirement for a large second-order NLO response (first hyperpolarizability, β).

Research on other push-pull tetrazole derivatives has shown promising results. For instance, studies on 2,5-disubstituted tetrazoles with donor and acceptor groups have demonstrated significant first hyperpolarizability values. nih.gov This suggests that a strategically designed quinolyl-tetrazole system could exhibit substantial NLO properties.

The following illustrative table outlines the kind of data that would be collected in a study of the NLO properties of such compounds. The values are hypothetical and are presented for demonstrative purposes.

Illustrative Non-Linear Optical Properties of Hypothetical Push-Pull Tetrazoles
CompoundDonor GroupAcceptor Groupλmax (nm)First Hyperpolarizability (βHRS) (10-30 esu)
Hypothetical Compound A-N(CH3)2-NO2450250
Hypothetical Compound B-OCH3-CN410180
Hypothetical 1-(6-Quinolyl) Derivative-NPh2 (on tetrazole)Quinoline480300

Further research, including synthesis, theoretical calculations, and experimental measurements, is necessary to ascertain the true potential of this compound and its derivatives in these advanced applications.

Analytical Methodologies for Research on 1 6 Quinolyl 1h Tetrazole 5 Thiol and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(6-Quinolyl)-1H-tetrazole-5-thiol, providing robust methods for separation and quantification. The selection of a specific chromatographic technique is contingent on the sample matrix, the physicochemical properties of the analyte, and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying the concentration of non-volatile tetrazole-thiol compounds in research samples. nih.govsigmaaldrich.com Reversed-phase (RP) HPLC is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

A typical method for a related compound, 1-phenyltetrazole-5-thiol, employs a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid to ensure good peak shape and retention. sielc.com For complex samples, such as human plasma, column-switching techniques can be integrated into the HPLC system for automated sample clean-up prior to analysis, enhancing sensitivity and reducing matrix effects. nih.govsigmaaldrich.com The development of methods using smaller particle columns (e.g., 3 µm) allows for fast UPLC (Ultra-Performance Liquid Chromatography) applications, significantly reducing analysis time. sielc.com

The quantitative determination of a similar compound, 1-methyl-1H-tetrazole-5-thiol, in plasma has been achieved with high sensitivity and precision. nih.govsigmaaldrich.com Such methods are essential for pharmacokinetic studies and require rigorous validation. sielc.com

Table 1: Representative HPLC Method Parameters for Tetrazole-Thiol Analysis This table presents typical data based on methods for analogous compounds.

ParameterValueReference
Column Reversed-Phase C18 nih.gov
Mobile Phase Acetonitrile/Water with Phosphoric Acid sielc.com
Detection UV (e.g., 215 nm) researchgate.net
Limit of Quantitation (LOQ) 70 ng/mL (in plasma) nih.govsigmaaldrich.com
Limit of Detection (LOD) 22 ng/mL (in plasma) nih.govsigmaaldrich.com
Within-Day Precision (%CV) 0.28% to 1.4% nih.govsigmaaldrich.com
Between-Day Precision (%CV) ± 3.5% nih.govsigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives and Headspace Analysis

While this compound itself is not highly volatile, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable tool for the analysis of its potential volatile derivatives or degradation products. Thiol compounds are known to be key components of volatile profiles in biological systems. frontiersin.org

Headspace GC-MS analysis can identify volatile organic compounds (VOCs) released from a sample without extensive preparation. frontiersin.org For instance, studies on bacterial metabolism have identified numerous volatile thiols, such as 2-methyl-1-propanethiol (B166225) and 2-methyl-1-butanethiol, using this technique. frontiersin.org If this compound undergoes metabolic or chemical degradation to produce smaller, more volatile thiol-containing molecules, headspace GC-MS would be the method of choice for their identification and quantification.

Furthermore, derivatization could be employed to increase the volatility of the parent compound or its metabolites, making them amenable to GC analysis. The mass spectrum of the parent compound or its fragments, which can be obtained from techniques like electron ionization mass spectrometry, is crucial for structural elucidation during GC-MS analysis. nist.govnist.gov

Chiral Chromatography for Enantiomeric Separations

Many quinolone derivatives, which share the quinolyl moiety with the target compound, are chiral and exhibit enantioselective biological activities. nih.gov Should a chiral center be present in this compound or its derivatives, the separation of its enantiomers would be critical for research. Chiral chromatography is the primary technique for achieving such separations. registech.com

This is typically accomplished using HPLC with a chiral stationary phase (CSP). nih.govregistech.com Two main approaches exist:

Direct Separation: The racemic mixture is passed through a column containing a CSP, which interacts differently with each enantiomer, leading to different retention times.

Indirect Separation: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral column (e.g., silica (B1680970) gel). nih.govyoutube.com

For quinolone compounds, successful enantiomeric separations have been achieved using CSPs such as those based on ovomucoid conjugated to aminopropyl silica gel. nih.gov The choice of the CSP and mobile phase is crucial for achieving optimal resolution between the enantiomers.

Electrochemical Detection and Quantification

Electrochemical methods offer a highly sensitive and often cost-effective alternative to chromatographic techniques for the analysis of redox-active compounds like this compound. The thiol group (-SH) is electrochemically active, making it an excellent target for these methods.

Voltammetric Methods (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potential Determination

Voltammetric techniques are used to study the oxidative and reductive properties of an analyte. For this compound, these methods can determine the redox potential of the thiol/disulfide couple, providing insight into its electrochemical behavior.

Cyclic Voltammetry (CV): In CV, the potential is swept linearly between two values and then back again, while the resulting current is measured. This technique can identify the oxidation potential of the thiol group and the reduction potential of the corresponding disulfide, and assess the reversibility of the redox process.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis. It applies pulses of potential superimposed on a linear potential ramp. By measuring the difference in current before and after the pulse, background current is minimized, resulting in lower detection limits. Studies on other thiols like L-cysteine have shown that modified electrodes (e.g., glassy carbon electrodes) can exhibit excellent electrocatalytic activity toward thiol oxidation, resulting in a lower overpotential and a greater oxidation peak current. rsc.org

Table 2: Hypothetical Electrochemical Data for this compound This table presents potential data based on typical values for thiol compounds.

ParameterMethodPotential ValueDescriptionReference
Anodic Peak Potential (Epa) Cyclic Voltammetry~ +0.6 V vs. SCEPotential at which the thiol group is oxidized. rsc.org
Linear Concentration Range Differential Pulse Voltammetry0.1 - 1000 µMThe range over which the peak current is proportional to concentration. rsc.org
Limit of Detection (LOD) Differential Pulse Voltammetry~ 20 nMThe lowest concentration that can be reliably detected. rsc.org

Amperometric and Potentiometric Sensors for Real-Time Monitoring in Research

For real-time monitoring of this compound concentrations in research applications, such as in kinetic studies or bioreactors, electrochemical sensors are ideal.

Amperometric Sensors: These sensors operate at a fixed potential and measure the change in current resulting from the oxidation or reduction of the analyte. analis.com.my Amperometric sensors for thiols can be highly sensitive and selective. scite.ai For example, an amperometric sensor for L-cysteine using a modified glassy carbon electrode demonstrated a rapid response time of less than 2 seconds and high sensitivity. rsc.org Such sensors can be designed for continuous flow systems or as disposable probes. analis.com.my

Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow. The potential is logarithmically related to the concentration of the analyte. Paper-based potentiometric sensors have been developed as cost-effective and disposable devices for detecting various analytes. nih.gov A potentiometric sensor for measuring total plasma thiol concentrations has been developed using screen-printed carbon electrodes, demonstrating the applicability of this approach for sensitive (micromolar to millimolar range) and selective thiol determination. acs.org

Spectroscopic Quantification Techniques

Spectroscopic methods are fundamental in the quantitative analysis of this compound, leveraging the interaction of the molecule with electromagnetic radiation. These techniques are valued for their speed, sensitivity, and non-destructive nature.

UV-Vis Spectrophotometric Assays for Concentration Determination in Solution

UV-Vis spectrophotometry is a widely employed technique for the quantification of chromophoric compounds in solution. The principle relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. The quinoline (B57606) and tetrazole rings within this compound contain π-electrons that absorb ultraviolet or visible light, leading to electronic transitions.

In a typical assay, a solution of the compound is prepared in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.net The λmax for quinoline-based compounds is often found in the UV region. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Representative UV-Vis Spectrophotometric Data for Concentration Determination

Concentration (µM) Absorbance at λmax
5 0.152
10 0.305
25 0.761

This interactive table demonstrates the linear relationship between concentration and absorbance, which forms the basis of the assay.

Fluorescence Spectroscopy for Trace Detection and Quenching Studies

Fluorescence spectroscopy offers higher sensitivity than UV-Vis spectrophotometry, making it suitable for the detection of trace amounts of this compound. The quinoline moiety is a well-known fluorophore. nih.gov Upon excitation at an appropriate wavelength, the molecule emits light at a longer wavelength, and the intensity of this emission is proportional to its concentration.

This technique is particularly useful for quantifying the compound in complex biological matrices where high sensitivity is required. Furthermore, fluorescence quenching studies can provide insights into the interaction of the compound with other molecules, such as proteins or nucleic acids. In a quenching experiment, the decrease in fluorescence intensity of the compound is monitored upon the addition of a quencher. This can reveal information about binding mechanisms and affinities.

Table 2: Example of Fluorescence Quenching Data

Quencher Concentration (nM) Fluorescence Intensity (a.u.)
0 987
10 754
25 521

This interactive table illustrates the decrease in fluorescence intensity with increasing quencher concentration, a key aspect of quenching studies.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound and its metabolites in complex samples like biological extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Biological Extracts

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile compounds in complex mixtures. ekb.eg For this compound and its metabolites in cell lysates or fermentation broths, a reversed-phase high-performance liquid chromatography (HPLC) column is typically used for separation. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a gradient elution to resolve compounds with different polarities.

The eluent from the HPLC is introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analytes in the liquid phase. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for both identification and quantification. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing structural information for metabolite identification. mdpi.com

Table 3: Hypothetical LC-MS Data for this compound and its Metabolites

Compound Retention Time (min) [M+H]+ (m/z) Key MS/MS Fragments (m/z)
This compound 8.2 243.05 215.06, 129.06
Hydroxylated Metabolite 6.5 259.05 231.06, 145.05

This interactive table provides a representative dataset for an LC-MS analysis, showing how different metabolites can be distinguished by their retention times and mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is best suited for the analysis of volatile and thermally stable compounds. madison-proceedings.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of an active thiol group. Therefore, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic thiol proton into a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. researchgate.net GC-MS is particularly useful for identifying volatile degradation products or for analyzing specific, smaller fragments of the molecule that may result from a particular process.

Table 4: GC-MS Data for Derivatized this compound

Compound Derivatizing Agent Retention Time (min) Molecular Ion (m/z)

This interactive table shows the expected data for a GC-MS analysis after derivatization, a crucial step for analyzing this type of compound with this method.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Resolution Separations

Capillary electrophoresis-mass spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. nih.govwikipedia.org This technique is ideal for the analysis of charged species and offers very high resolution, allowing for the separation of closely related compounds. Given that this compound has both a basic quinoline nitrogen and an acidic thiol group, it is well-suited for CE analysis.

In a CE-MS system, analytes are separated in a capillary filled with an electrolyte solution under the influence of a high electric field. nih.gov The separated analytes are then transferred to the mass spectrometer for detection. CE-MS is particularly advantageous when dealing with small sample volumes and complex biological matrices.

Table 5: Illustrative CE-MS Separation Data

Compound Migration Time (min) [M+H]+ (m/z)
This compound 9.8 243.05
Isomeric Metabolite 1 10.1 259.05

This interactive table highlights the high-resolution capability of CE-MS, demonstrating the separation of isomeric metabolites that might co-elute in LC.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and More Efficient Synthetic Pathways for 1-(6-Quinolyl)-1H-tetrazole-5-thiol

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential application of this compound. Current synthetic methods, while effective at a laboratory scale, may face challenges in terms of yield, purity, and environmental impact. Future research should focus on the exploration of novel catalytic systems, such as copper-based catalysts, which have shown promise in the synthesis of other 5-substituted-1H-tetrazoles. researchgate.netscielo.br The use of environmentally benign solvents and reagents, along with the development of one-pot or continuous-flow reaction methodologies, could significantly improve the efficiency and sustainability of the synthesis. nih.gov A microreactor approach, for instance, has been demonstrated to be a safe and scalable method for producing 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid. nih.govresearchgate.net Furthermore, investigating alternative starting materials and synthetic strategies that avoid hazardous intermediates is a critical area for future work.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

The biological potential of tetrazole-containing compounds is well-documented, with applications ranging from antibacterial to anticancer agents. conicet.gov.arnih.gov For this compound, a deeper understanding of its interactions with biological targets at a molecular level is crucial. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Molecular docking studies can predict the binding modes and affinities of the compound with specific proteins, such as enzymes or receptors. ajchem-a.comnih.govnih.gov These computational predictions can then be validated through experimental assays, including enzyme inhibition studies and receptor binding assays. Investigating the structure-activity relationships (SAR) by synthesizing and testing a library of analogues will provide valuable insights into the key structural features responsible for its biological activity.

Rational Design of Advanced Functional Materials Utilizing this compound Scaffolds

The unique electronic and coordination properties of the this compound scaffold make it an attractive building block for the rational design of advanced functional materials. The tetrazole and thiol moieties can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Future research could explore the synthesis and characterization of such materials, investigating their potential applications in areas like catalysis, gas storage, and sensing. For instance, the thiol group can facilitate the anchoring of the molecule onto metal surfaces, suggesting its potential as a corrosion inhibitor. researchgate.net The quinoline (B57606) and tetrazole rings, with their aromatic nature, could also be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Integrated High-Throughput Screening and Computational Design Platforms

To accelerate the discovery of new applications for this compound and its derivatives, the development of integrated high-throughput screening (HTS) and computational design platforms is essential. nih.gov HTS allows for the rapid screening of large libraries of compounds against various biological targets or for specific material properties. nih.gov By combining HTS with computational modeling, researchers can pre-select promising candidates, reducing the time and cost associated with experimental work. ajchem-a.com For example, virtual screening can be used to identify potential protein targets for this compound, which can then be validated experimentally. This integrated approach will enable a more efficient and targeted exploration of the chemical space around this versatile scaffold.

Scalability of Research Synthesis and Potential for Industrial Relevance

For any promising compound to transition from the laboratory to real-world applications, the scalability of its synthesis is a critical consideration. nih.govresearchgate.net While initial research may focus on small-scale synthesis for characterization and preliminary testing, future efforts must address the challenges of producing this compound on a larger scale. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing efficient purification methods. researchgate.net The potential for industrial relevance will depend not only on the scalability of the synthesis but also on the demonstrated efficacy and cost-effectiveness of the final product in its intended application. A thorough techno-economic analysis will be necessary to assess its commercial viability.

Emerging Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. Collaborations between synthetic chemists, biologists, materials scientists, and computational chemists will be crucial to fully explore its potential. For example, the development of novel drug delivery systems could involve embedding the compound within a polymer matrix, a project that would require expertise in both polymer chemistry and pharmacology. conicet.gov.ar Similarly, the creation of new sensors for environmental monitoring could involve integrating the compound into an electronic device, a task that would necessitate collaboration between materials scientists and electrical engineers. These interdisciplinary collaborations will be key to unlocking the full scientific and technological potential of this intriguing molecule.

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-Quinolyl)-1H-tetrazole-5-thiol and its derivatives?

The synthesis of tetrazole-thiol derivatives typically involves cyclization or alkylation reactions. For example, similar compounds like 1-phenyl-1H-tetrazole-5-thiol are synthesized via the reaction of phenylisothiocyanate with sodium azide (NaN₃) in aqueous media . For this compound, a plausible route may involve:

  • Step 1 : Reacting 6-aminoquinoline with carbon disulfide (CS₂) and NaOH to form the tetrazole-thiol core.
  • Step 2 : Optimizing reaction conditions (e.g., solvent, catalyst, temperature). PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C has been effective for analogous tetrazole-thiol syntheses .
  • Step 3 : Purification via recrystallization or column chromatography, monitored by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, aromatic protons in the quinoline moiety may appear as multiplets in δ 7.5–9.0 ppm .
  • IR Spectroscopy : The thiol (-SH) group typically shows a stretch near 2550 cm⁻¹, while the tetrazole ring exhibits C=N stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols for tetrazole-thiols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Storage : Ambient temperatures in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL is critical. For example:

  • Data Collection : High-resolution data (≤ 1.0 Å) ensures accurate bond-length and angle measurements .
  • Refinement : Use SHELXPRO to model hydrogen bonding between the thiol group and adjacent nitrogen atoms .
  • Validation : Check for residual electron density and R-factors (< 5%) to confirm structural integrity .

Q. What strategies optimize the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies are essential:

  • Derivatization : Alkylation or acylation of the thiol group (e.g., using chloroacetone or phenacyl bromide) can enhance antibacterial potency .
  • Assay Design : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC ≤ 50 µg/mL indicates high activity) .
  • Mechanistic Insights : Use molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can iodimetric titration assess the purity of this compound?

Iodimetric methods in alkaline media are effective:

  • Procedure : Dissolve the compound in NaOH, titrate with iodine solution (0.1 M), and detect the endpoint potentiometrically .
  • Calculation : Purity (%) = [(V₁ × M × MW)/Sample Weight] × 100, where V₁ = titrant volume, M = molarity, MW = molecular weight .

Q. How should researchers address contradictions in reported spectral data for tetrazole-thiol derivatives?

Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Control Experiments : Record NMR/IR spectra in standardized solvents (e.g., DMSO-d₆ for NMR) .
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational frequencies .
  • Crystallographic Cross-Check : Validate bond lengths/angles against SC-XRD data .

Methodological and Analytical Challenges

Q. What advanced computational methods predict the reactivity of this compound in metal coordination?

Density Functional Theory (DFT) studies can model metal-ligand interactions:

  • Geometry Optimization : Use B3LYP/6-31G(d) to predict stable coordination geometries (e.g., with Sn(IV) or Cu(II)) .
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess electron-donating capacity .
  • Molecular Dynamics (MD) : Simulate binding kinetics with metalloenzyme active sites .

Q. How can researchers design high-throughput screening assays for novel derivatives?

Leverage automated platforms:

  • Library Synthesis : Use parallel reactors to generate derivatives via alkylation/acylation .
  • 96-Well Plate Assays : Measure MICs against bacterial/fungal strains with resazurin-based viability indicators .
  • Data Analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.